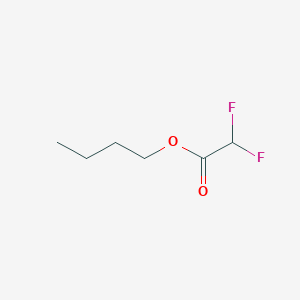Butyl 2,2-difluoroacetate
CAS No.: 368-35-4
Cat. No.: VC1993836
Molecular Formula: C6H10F2O2
Molecular Weight: 152.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 368-35-4 |
|---|---|
| Molecular Formula | C6H10F2O2 |
| Molecular Weight | 152.14 g/mol |
| IUPAC Name | butyl 2,2-difluoroacetate |
| Standard InChI | InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
| Standard InChI Key | GVBWFXWJTVAKMW-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C(F)F |
| Canonical SMILES | CCCCOC(=O)C(F)F |
Introduction
Butyl 2,2-difluoroacetate (CAS 368-35-4) is a fluorinated organic compound with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 152.14 g/mol . This colorless liquid serves as a critical reagent and intermediate in organic synthesis, pharmaceutical development, and materials science. Below is a detailed analysis of its properties, reactivity, and applications, supported by peer-reviewed research and industrial data.
Synthesis and Industrial Production
The compound is synthesized via acid-catalyzed esterification of 2,2-difluoroacetic acid with butanol. Key steps include:
-
Reaction Setup: Sulfuric acid or p-toluenesulfonic acid is used as a catalyst.
-
Conditions: Heating under reflux to drive esterification equilibrium .
Industrial production employs continuous reactors for scalability and integrates waste management systems to mitigate environmental impact .
Chemical Reactivity and Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols in polar aprotic solvents (e.g., DMSO) | Substituted difluoroacetate derivatives |
| Hydrolysis | HCl (acidic) or NaOH (basic) | 2,2-Difluoroacetic acid + butanol |
| Reduction | LiAlH₄ in anhydrous ether | 2,2-Difluoroethanol |
These reactions are critical for generating bioactive molecules and advanced materials .
Applications in Research and Industry
The compound’s versatility spans multiple fields:
Medicinal Chemistry
-
Pharmaceutical Intermediates: Used to synthesize antiviral agents (e.g., nucleoside analogs) and anticancer drugs via fluorination strategies .
-
Enzyme Studies: Investigated as a substrate to probe fluoroenzyme interactions, aiding in drug design .
Agrochemical Development
-
Herbicides and Insecticides: Fluorinated esters derived from this compound exhibit improved target specificity and environmental persistence .
Material Science
-
Fluorinated Polymers: Serves as a monomer for polymers with low surface energy and chemical resistance, used in coatings and sealants .
Biological and Pharmacological Insights
Mechanism of Action
The fluorine atoms modulate binding affinity to biological targets, such as enzymes and receptors. For example:
-
Enzyme Inhibition: Competes with natural substrates, altering metabolic pathways .
-
Receptor Binding: Enhances interactions with hydrophobic pockets in proteins .
Toxicity Profile
While difluoroacetates can exhibit aquatic toxicity, studies indicate adverse effects occur at concentrations exceeding typical therapeutic or industrial exposure levels .
| Field | Application | Key Advantage |
|---|---|---|
| Pharmaceuticals | Anticancer and antiviral agents | Enhanced metabolic stability |
| Agrochemicals | Herbicides, insecticides | Improved environmental persistence |
| Materials Science | Fluorinated polymers | Low surface energy and durability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume